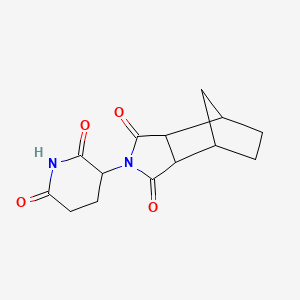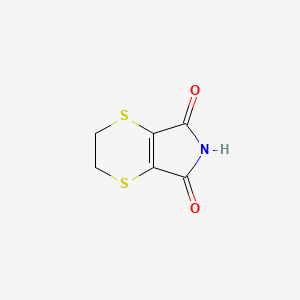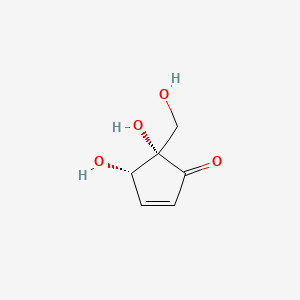
Pentenomycin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentenomycin I is a natural product found in Streptomyces eurythermus with data available.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation of Novel Analogues : A 2020 study by Zisopoulou et al. synthesized novel 2-substituted derivatives of pentenomycin I, including 2-alkynyl and 2-aryl derivatives. These derivatives were tested against bacteria, with one compound showing significant inhibitory activity against several Gram-positive bacteria while also displaying cytotoxic activity against eukaryotic cell lines (Zisopoulou et al., 2020).
Initial Discovery and Properties : The original discovery of pentenomycins I and II dates back to 1973. These antibiotics were isolated from Streptomyces eurythermus as white hygroscopic amorphous powder, showing moderate activity against both Gram-positive and Gram-negative bacteria (Umino et al., 1973).
Stereoselective Synthesis and Antimicrobial Evaluation : Kamishima et al., in 2019, reported a stereoselective synthesis of pentenomycin I and various analogs. The study emphasized the importance of structural factors of pentenomycins for antimicrobial activities (Kamishima et al., 2019).
Structural Studies : A 1974 study by Umino et al. proposed the structures of pentenomycins I and II using chemical and spectroscopic methods, contributing significantly to the understanding of these antibiotics' molecular composition (Umino et al., 1974).
Preparation and Antimicrobial Activities of Derivatives : Another study by Umino et al. in 1974 synthesized derivatives of pentenomycin I, exploring modifications to enhance its antimicrobial activity. Some derivatives showed improved antimicrobial activity compared to the natural antibiotic (Umino et al., 1974).
Propiedades
Número CAS |
49644-25-9 |
|---|---|
Nombre del producto |
Pentenomycin I |
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
(4S,5S)-4,5-dihydroxy-5-(hydroxymethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O4/c7-3-6(10)4(8)1-2-5(6)9/h1-2,4,7-8,10H,3H2/t4-,6-/m0/s1 |
Clave InChI |
NCKMZWFKQTWDTD-NJGYIYPDSA-N |
SMILES isomérico |
C1=CC(=O)[C@@]([C@H]1O)(CO)O |
SMILES |
C1=CC(=O)C(C1O)(CO)O |
SMILES canónico |
C1=CC(=O)C(C1O)(CO)O |
Otros números CAS |
49644-25-9 |
Sinónimos |
4,5-dihydroxy-5-hydroxymethyl-(4:S,5:S)cyclopent- 2-en-1-one epi pentenomycin I pentenomycin I |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



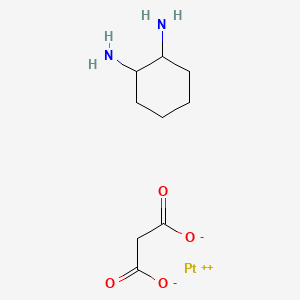
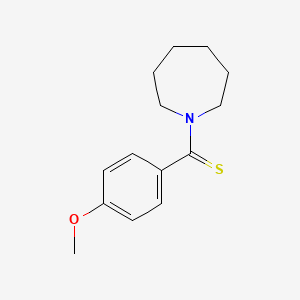
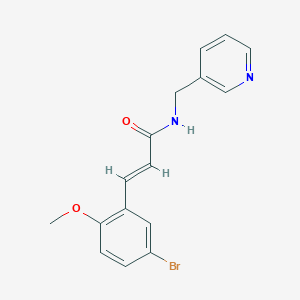
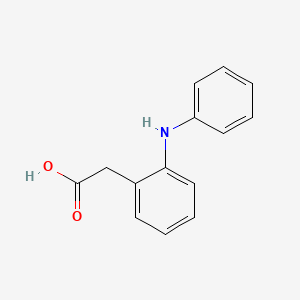
![N-[3-[(1,3-dioxo-5-isoindolyl)oxy]phenyl]-2-furancarboxamide](/img/structure/B1207828.png)
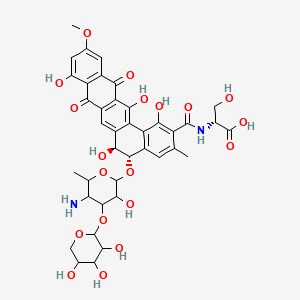
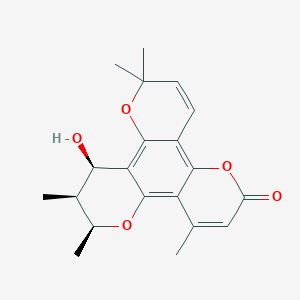
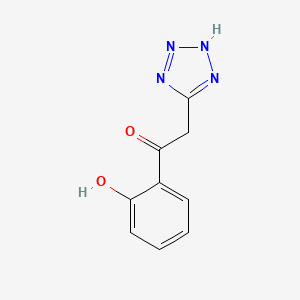
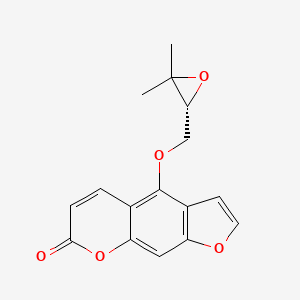
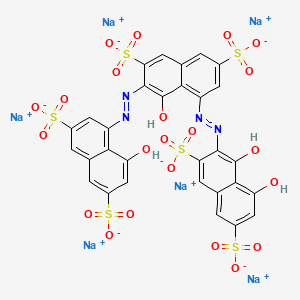
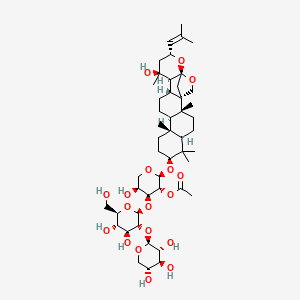
![3-(4-Nitro-benzyloxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1207841.png)
